(2S)-2-amino-2-(4-tert-butylphenyl)ethanol
Overview
Description
“(2S)-2-amino-2-(4-tert-butylphenyl)ethanol” is a chemical compound with the molecular formula C12H18O . It is also known by other names such as 2-(4-tert-butylphenyl)-ethanol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 178.271 Da and the monoisotopic mass is 178.135757 Da .Scientific Research Applications
Differentiation of Receptor Types
Research has explored structural modifications of compounds similar to (2S)-2-amino-2-(4-tert-butylphenyl)ethanol for understanding their impact on sympathomimetic activity. Studies have shown that adding different alkyl groups can significantly change the activity towards β-receptor subtypes, indicating the compound's utility in differentiating β-receptor populations such as β-1 and β-2 types. This differentiation is crucial for developing targeted therapies in cardiovascular and respiratory diseases (Lands, Ludueña, & Buzzo, 1967).
Extraction and Separation Techniques
The extraction of alcohols from water, a process relevant for biofuel production and pharmaceutical applications, has been studied using ionic liquids. The compound's structural relatives have been evaluated for their efficiency in extracting ethanol and butanol from aqueous solutions, demonstrating the potential of such compounds in reducing the energy consumption of separation processes. This research contributes to the development of more sustainable and efficient industrial processes (Chapeaux et al., 2008).
Chemical Synthesis and Functionalization
Studies have detailed the synthesis of derivatives and analogs involving protective groups and reactions that illustrate the versatility of this compound in synthetic chemistry. These include the development of new synthetic routes, protective group strategies, and catalysis, offering insights into the compound's role in creating pharmaceuticals, agrochemicals, and new materials. Examples include the preparation of amino alcohols, which are valuable intermediates in the synthesis of biologically active molecules (Tang, Volkman, & Ellman, 2001).
Photocatalytic Degradation
The photocatalytic degradation of pollutants using titanium dioxide has been investigated, with studies highlighting the degradation of complex organic molecules in water. This research is relevant for environmental remediation and the development of wastewater treatment technologies, where derivatives of this compound could potentially serve as model compounds for understanding degradation pathways and improving photocatalytic efficiency (Sakkas et al., 2007).
Renewable Chemical Production
Engineering microbial systems for the production of renewable chemicals has included the synthesis of benzyl alcohol from glucose in Escherichia coli. By engineering non-natural pathways, research demonstrates the potential of using microbial factories to produce aromatic compounds, including those structurally related to this compound, from renewable resources. This approach is promising for sustainable chemical production, reducing reliance on fossil fuels (Pugh, Mckenna, Halloum, & Nielsen, 2015).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-2-(4-tert-butylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUFIGBVDCUITR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584795 | |
Record name | (2S)-2-Amino-2-(4-tert-butylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
191109-50-9 | |
Record name | (2S)-2-Amino-2-(4-tert-butylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 191109-50-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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